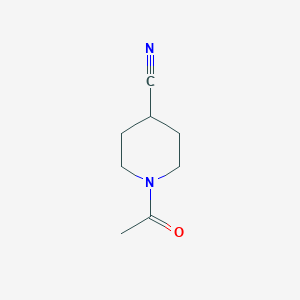

1-Acetylpiperidine-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDGRMQIOHRQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373327 | |

| Record name | 1-acetylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25503-91-7 | |

| Record name | 1-Acetyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25503-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-acetylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Acetylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-acetylpiperidine-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details experimental protocols, presents quantitative data for reaction efficiency, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its piperidine scaffold is a common feature in a wide range of biologically active compounds. This guide focuses on the most direct and commonly employed synthetic routes to this compound, providing detailed procedural information and quantitative analysis of the reactions involved.

Primary Synthesis Pathway: Acetylation of 4-Cyanopiperidine

The most straightforward and widely adopted method for the synthesis of this compound involves the direct N-acetylation of 4-cyanopiperidine. This reaction is typically achieved using acetic anhydride as the acetylating agent.

Reaction Scheme

Caption: N-acetylation of 4-cyanopiperidine.

Experimental Protocol

This protocol is a standard laboratory procedure for the N-acetylation of 4-cyanopiperidine.

Materials:

-

4-Cyanopiperidine

-

Acetic Anhydride

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

1 M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve 4-cyanopiperidine (1.0 equivalent) in pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding water or dry methanol.

-

If pyridine is used as a solvent, co-evaporate the reaction mixture with toluene. If dichloromethane is used, proceed to the washing steps.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the N-acetylation of piperidine derivatives, which can be expected to be similar for 4-cyanopiperidine.

| Parameter | Value | Reference |

| Yield | 85-95% | General yields for N-acetylation of amines[2] |

| Reaction Time | 2-12 hours | [3] |

| Temperature | 0 °C to Room Temperature | [4] |

Synthesis of the Precursor: 4-Cyanopiperidine

Reaction Scheme

Caption: Dehydration of piperidine-4-carboxamide.

Experimental Protocol

This protocol describes a common method for the dehydration of piperidine-4-carboxamide.

Materials:

-

Piperidine-4-carboxamide

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., Dichloromethane, Toluene)

-

Aqueous base (e.g., NaOH or KOH solution)

-

Ice

Procedure:

-

Suspend piperidine-4-carboxamide in an inert solvent.

-

Slowly add the dehydrating agent (e.g., POCl₃) to the suspension, maintaining a low temperature.

-

After the addition is complete, the reaction mixture may be heated to drive the reaction to completion.

-

Cool the reaction mixture and carefully quench it by pouring it onto ice.

-

Basify the aqueous solution to a high pH (e.g., pH 12-13) with a strong base like NaOH.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or toluene.

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude 4-cyanopiperidine can be purified by distillation.

Quantitative Data

The following table presents a comparison of different dehydration methods for producing 4-cyanopiperidine.

| Dehydrating Agent | Solvent/Additive | Yield | Notes | Reference |

| POCl₃ | Methylene Chloride/Ether Extraction | 29.7% | Laborious workup, very poor yield. | [5] |

| Trifluoroacetic anhydride | - | 27.1% | Requires a second hydrolysis step. | [5] |

| Thionyl chloride | Toluene/Dibutylformamide | 74.7% | Improved yield and simpler isolation. | [6] |

Biological Context and Applications

While this compound itself is primarily a synthetic intermediate, its close analog, 1-acetylpiperidine-4-carboxylic acid, has been investigated for a range of biological activities. This suggests that derivatives of this compound may also possess interesting pharmacological properties.

1-Acetylpiperidine-4-carboxylic acid has been studied as a reactant in the synthesis of:

-

CCR5 antagonists for potential HIV treatment.

-

Neurokinin-1 (NK1) receptor antagonists , which have potential applications as anti-inflammatory and antipsychotic agents.[7]

-

CDK inhibitors for anticancer applications.

The piperidine ring is a common scaffold in many centrally active drugs, and modifications at the 4-position, such as the cyano and acetyl groups, provide handles for further chemical elaboration to explore a wide range of biological targets.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct N-acetylation of 4-cyanopiperidine using acetic anhydride. This method offers high yields and straightforward workup procedures. The precursor, 4-cyanopiperidine, can be synthesized from piperidine-4-carboxamide via dehydration, with thionyl chloride providing a more efficient route compared to other dehydrating agents. While this compound is primarily an intermediate, its structural similarity to biologically active piperidine derivatives makes it a valuable compound for the development of novel therapeutics. This guide provides the necessary technical details for researchers to synthesize and utilize this important chemical building block.

References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 3. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 4. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 6. 1-アセチルピペリジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Acetylpiperidine-4-carboxylic acid | 25503-90-6 | FA69965 [biosynth.com]

An In-depth Technical Guide to 1-Acetylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 1-Acetylpiperidine-4-carbonitrile, a key building block in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound is a derivative of piperidine featuring an acetyl group on the nitrogen atom and a nitrile group at the 4-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25503-91-7 | Fisher Scientific |

| Molecular Formula | C₈H₁₂N₂O | Fisher Scientific[1] |

| Molecular Weight | 152.2 g/mol | Fisher Scientific[1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons, and the protons on the piperidine ring. The protons at the 2 and 6 positions (adjacent to the nitrogen) will be deshielded due to the electron-withdrawing effect of the acetyl group. The proton at the 4-position will be deshielded by the nitrile group.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the nitrile carbon, and the carbons of the piperidine ring. The nitrile carbon typically appears in the range of 110-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C≡N (nitrile) and C=O (amide) stretching vibrations.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | ~2240 |

| C=O (Amide) | ~1640 |

| C-H (Aliphatic) | 2850-3000 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), fragmentation is likely to involve cleavage of the piperidine ring and loss of the acetyl group. Electrospray ionization (ESI) would be expected to show a prominent protonated molecule [M+H]⁺.

Synthesis

A plausible synthetic route to this compound involves the dehydration of 1-acetylpiperidine-4-carboxamide.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 4-Piperidinecarboxamide

-

To a solution of 4-piperidinecarboxamide in a suitable aprotic solvent (e.g., dichloromethane), add an acetylating agent such as acetic anhydride or acetyl chloride, typically in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield 1-acetylpiperidine-4-carboxamide.

Step 2: Dehydration of 1-Acetylpiperidine-4-carboxamide

-

Treat the 1-acetylpiperidine-4-carboxamide with a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

-

The reaction is typically carried out in a suitable solvent and may require heating.

-

After the reaction is complete, quench the reaction mixture carefully with water or an ice bath.

-

Extract the product into an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain crude this compound.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Caption: Synthesis of this compound.

Reactivity and Stability

This compound possesses two primary reactive sites: the nitrile group and the acetyl group.

-

Nitrile Group: The nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom. It can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or carboxamide. Reduction of the nitrile group, for instance with lithium aluminum hydride, would yield the corresponding primary amine.

-

Acetyl Group: The amide bond of the acetyl group can be hydrolyzed under strong acidic or basic conditions.

The compound should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

Table 3: Hazard and Precautionary Statements

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed[1] | P264: Wash skin thoroughly after handling. |

| H312: Harmful in contact with skin[1] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| H332: Harmful if inhaled[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of spills, sweep up the solid material and dispose of it as hazardous waste.

References

Technical Guide: 1-Acetylpiperidine-4-carbonitrile (CAS 25503-91-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carbonitrile is a heterocyclic organic compound featuring a piperidine ring N-acetylated and substituted with a nitrile group at the 4-position. This molecule serves as a potential building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of more complex molecules. Its utility is suggested by its appearance as an intermediate in patent literature for the development of novel therapeutics. This guide provides a summary of the currently available technical information for this compound.

Chemical and Physical Properties

A collection of physical and chemical data for this compound is presented below. This information has been aggregated from various chemical supplier databases and safety data sheets.

| Property | Value | Source |

| CAS Number | 25503-91-7 | Multiple |

| Molecular Formula | C₈H₁₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | CC(=O)N1CCC(CC1)C#N | --INVALID-LINK-- |

| InChI | InChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3 | --INVALID-LINK-- |

Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently reported across public sources.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on standard N-acetylation procedures for secondary amines.

Reaction:

4-Cyanopiperidine + Acetic Anhydride → this compound

Materials:

-

4-Cyanopiperidine

-

Acetic Anhydride

-

A suitable base (e.g., triethylamine or pyridine)

-

An inert solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve 4-cyanopiperidine and the base in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.

Use in the Synthesis of (E)-1-acetyl-N'-hydroxypiperidine-4-carboximidamide

A patent (WO2021219849A1) describes the use of this compound as a starting material for the synthesis of a CCR6 receptor modulator intermediate.[1]

Reaction:

This compound + Hydroxylamine Hydrochloride → (E)-1-acetyl-N'-hydroxypiperidine-4-carboximidamide

Experimental Protocol:

-

To a solution of this compound (955 mg) in DMSO (5 mL), hydroxylamine hydrochloride (621 mg) and triethylamine (1.66 mL) were added.[1]

-

The resulting mixture was stirred for 10 hours at 90°C.[1]

-

The mixture was then filtered.[1]

-

The filtrate was lyophilized, and the resulting oil was stripped with acetonitrile.[1]

-

The resulting precipitate was filtered and washed with acetonitrile to yield 620 mg of the title compound as an off-white solid.[1]

-

LC-MS data for the product: tR = 0.24 min; [M+H]⁺: 186.28.[1]

Spectral Data

Comprehensive, publicly available spectral data (NMR, IR, Mass Spectrometry) for this compound is currently limited. Researchers are advised to acquire their own analytical data upon synthesis or purchase.

Biological Activity and Signaling Pathways

As of the latest search, there is no publicly available information on the biological activity, pharmacological effects, or involvement in any signaling pathways of this compound itself. Its use as an intermediate in the synthesis of a CCR6 receptor modulator suggests its role as a building block for biologically active molecules, but its intrinsic activity has not been reported.[1]

Safety Information

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1]

Precautionary Statements:

-

Wear protective gloves and clothing.[1]

-

If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]

-

If on skin, wash with plenty of soap and water.[1]

-

If inhaled, remove person to fresh air and keep comfortable for breathing.[1]

For complete safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of pharmacologically active compounds. While detailed technical data, particularly comprehensive spectral analysis and biological activity studies, are not widely available in the public domain, this guide provides a summary of the existing information. The provided synthesis protocols are based on established chemical principles and a specific example from patent literature. Researchers working with this compound should perform their own characterization and take appropriate safety precautions as outlined in the SDS.

References

The Strategic Role of 1-Acetylpiperidine-4-carbonitrile in Medicinal Chemistry: A Technical Overview

For Immediate Release

[City, State] – December 23, 2025 – While not exhibiting significant intrinsic biological activity itself, 1-Acetylpiperidine-4-carbonitrile has emerged as a pivotal building block in the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the synthesis of this versatile intermediate and its application in the development of bioactive molecules, with a focus on its role in the creation of novel kinase inhibitors.

Physicochemical Properties and Synthesis

This compound is a stable, crystalline solid that serves as a key precursor in multi-step organic syntheses. Its chemical structure, featuring a reactive nitrile group and a protected piperidine nitrogen, allows for sequential and controlled chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 25503-91-7 |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not reported |

| Boiling Point | 140 °C (Predicted)[1] |

| Storage Conditions | Room temperature, sealed, dry[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acetylation of 4-cyanopiperidine. This reaction is crucial for the subsequent synthetic steps as the acetyl group serves as a protecting group for the piperidine nitrogen, preventing its interference in downstream reactions.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-cyanopiperidine, Acetic anhydride, Pyridine, Diethyl ether.

-

Procedure:

-

To a solution of 4-cyanopiperidine in pyridine, cooled in an ice bath, add acetic anhydride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous copper (II) sulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

-

Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. The nitrile group can be readily converted into other functional groups, such as a carboxylic acid or an amine, which then serve as handles for further molecular elaboration. The related compound, 1-acetylpiperidine-4-carboxylic acid, is a reactant for the synthesis of triazole derivatives, antiproliferative agents, CDK inhibitors, CCR5 antagonists for HIV treatment, and nhNK1 antagonists.

Role in the Synthesis of Protein Kinase B (Akt) Inhibitors

A significant application of the 1-acetylpiperidine-4-carboxamide scaffold, which can be derived from the carbonitrile, is in the development of inhibitors for Protein Kinase B (Akt). Akt is a key node in cell signaling pathways that regulate cell survival, proliferation, and metabolism, and its dysregulation is implicated in many cancers.

A series of potent pan-Akt inhibitors have been developed utilizing a piperidin-4-yl side chain.[2] One such compound, 10h , demonstrated high inhibitory activity against Akt1 and a potent anti-proliferative effect on PC-3 prostate cancer cells.[2]

Table 2: Biological Activity of Akt Inhibitor 10h

| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |

| 10h | Akt1 | 24.3 | PC-3 | 3.7 |

Data sourced from a study on the design, synthesis, and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant.[2]

The synthesis of such inhibitors involves the conversion of the nitrile in this compound to a carboxamide, which is then coupled with other synthetic fragments to build the final, complex inhibitor molecule.

Experimental Workflow: General Synthesis of Akt Inhibitors from this compound

Caption: Synthetic workflow from this compound to a generic Akt inhibitor.

Mechanism of Action of Derived Bioactive Molecules

The bioactive molecules synthesized from this compound exert their effects through various mechanisms, depending on their final structure and therapeutic target. In the case of the Akt inhibitors, these molecules typically function as ATP-competitive inhibitors.

Signaling Pathway: PI3K/Akt Signaling and its Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a synthesized Akt inhibitor.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While it does not possess significant inherent biological activity, its strategic use in the synthesis of complex molecules has led to the development of potent and selective therapeutic agents, particularly in the area of oncology. The ability to readily modify its nitrile functionality makes it an important tool for drug discovery and development professionals. Further exploration of this scaffold is likely to yield novel drug candidates for a variety of diseases.

References

An In-depth Technical Guide to 1-Acetylpiperidine-4-carbonitrile

This technical guide provides a comprehensive overview of 1-Acetylpiperidine-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis and drug development. This document details the compound's chemical and physical properties, outlines a proposed synthetic route with a detailed experimental protocol, and presents this information in a structured and accessible format.

Chemical and Physical Properties

This compound is a derivative of piperidine, featuring an acetyl group attached to the nitrogen atom and a nitrile group at the 4-position of the piperidine ring. While extensive experimental data for this specific compound is limited in publicly accessible literature, its fundamental properties can be summarized.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 25503-91-7[1] |

| Molecular Formula | C₈H₁₂N₂O[1] |

| IUPAC Name | This compound |

| SMILES | CC(=O)N1CCC(C#N)CC1 |

| InChI | InChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3 |

| InChIKey | NFDGRMQIOHRQHF-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 152.19 g/mol [1] |

| Appearance | White to off-white crystalline powder (inferred from related compounds) |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

| Storage | Store in a cool, dry place away from incompatible materials. |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the dehydration of 1-acetylpiperidine-4-carboxamide using a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), in an appropriate solvent.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

1-Acetylpiperidine-4-carboxamide

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetylpiperidine-4-carboxamide in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Dehydrating Agent: Slowly add a solution of phosphorus oxychloride (or thionyl chloride) in anhydrous dichloromethane to the cooled solution of the amide via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (the reaction progress should be monitored by Thin Layer Chromatography, TLC). If required, the reaction mixture can be heated to reflux to ensure complete conversion.

-

Workup: Upon completion of the reaction, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been elucidated. Further research is required to explore the potential pharmacological properties and mechanisms of action of this molecule.

Conclusion

This technical guide has summarized the available information on this compound. While basic chemical and physical data are accessible, detailed experimental and biological information is lacking. The proposed synthetic route offers a viable method for the preparation of this compound, which can facilitate further investigation into its properties and potential applications in medicinal chemistry and drug discovery. Researchers are encouraged to pursue studies to fill the existing knowledge gaps regarding the bioactivity and spectroscopic characterization of this compound.

References

Spectroscopic Data for 1-Acetylpiperidine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Acetylpiperidine-4-carbonitrile, a key building block in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on data from closely related structures, including 1-acetylpiperidine and 4-cyanopiperidine. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 3.6 | m | 2H | Axial H at C2, C6 |

| ~3.2 - 3.0 | m | 2H | Equatorial H at C2, C6 |

| ~2.9 - 2.7 | m | 1H | H at C4 |

| 2.11 | s | 3H | -C(O)CH₃ |

| ~2.0 - 1.8 | m | 4H | H at C3, C5 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~169 | -C=O |

| ~122 | -C≡N |

| ~45 | C2, C6 |

| ~30 | C3, C5 |

| ~25 | C4 |

| ~21 | -C(O)CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~2245 | Medium-Sharp | C≡N stretching (nitrile) |

| ~1640 | Strong | C=O stretching (amide) |

| ~1440 | Medium | C-H bending |

Sample preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 152 | [M]⁺ (Molecular Ion) |

| 110 | [M - CH₂CO]⁺ |

| 95 | [M - CH₃CONH₂]⁺ |

| 82 | [Piperidine ring fragment]⁺ |

| 43 | [CH₃CO]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

Infrared (IR) Spectroscopy

For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is introduced via a direct insertion probe or a gas chromatograph. The mass spectrum is recorded, typically over a mass-to-charge (m/z) range of 40-400, to observe the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide on the Safety and Handling of 1-Acetylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Acetylpiperidine-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The following sections detail its chemical properties, hazard information, safe handling procedures, and experimental considerations.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.2 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 25503-91-7 | [1] |

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure risk.

GHS Hazard Classification

-

Acute Toxicity, Oral: Category 4[1]

-

Acute Toxicity, Dermal: Category 4[1]

-

Acute Toxicity, Inhalation: Category 4[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the necessary PPE. Recommended PPE includes:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling large quantities.

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid generating dust.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Avoid breathing dust.

-

Sweep up the solid material and place it into a suitable container for disposal.[1]

-

Clean the spill area thoroughly with a suitable solvent.

-

Ventilate the area.

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following general procedures for the synthesis, purification, and analysis of similar piperidine derivatives can be adapted. Note: These are generalized protocols and require optimization for specific experimental conditions.

Synthesis of this compound

The synthesis can be conceptualized as a two-step process: the conversion of a suitable piperidone precursor to a cyanopiperidine, followed by acetylation.

Step 1: Synthesis of 4-Cyanopiperidine from 4-Piperidone

This reaction involves the conversion of the ketone functional group of 4-piperidone to a nitrile. A common method is the Strecker synthesis or a variation thereof.

-

Materials: 4-piperidone hydrochloride, sodium cyanide, ammonium chloride, water, and a suitable solvent like methanol.

-

Procedure:

-

Dissolve 4-piperidone hydrochloride and ammonium chloride in water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium cyanide in water to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-cyanopiperidine.

-

Step 2: Acetylation of 4-Cyanopiperidine

This step introduces the acetyl group to the nitrogen of the piperidine ring.

-

Materials: 4-cyanopiperidine, acetic anhydride, a base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 4-cyanopiperidine and the base in the solvent.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

-

Purification

The crude product can be purified using standard laboratory techniques.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed to obtain a pure crystalline product.

-

Column Chromatography: For more challenging purifications, flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program, for example, starting at 100°C and ramping up to 250°C.

-

Injection: Split or splitless injection.

-

Detection: Mass spectrometry in electron ionization (EI) mode.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, possibly with a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a suitable wavelength (e.g., around 210 nm).

-

Biological Activity and Metabolic Considerations

Specific biological activity and metabolic pathways for this compound are not extensively documented in publicly available literature. However, based on the pharmacology of related piperidine derivatives and the known metabolism of nitrile-containing compounds, a hypothetical overview can be constructed.

Piperidine moieties are common in a wide range of pharmaceuticals and are known to interact with various biological targets.[2][3][4][5] The nitrile group can be metabolized in vivo, potentially leading to the formation of a carboxylic acid or undergoing other transformations.[6] The toxicity of some nitrile compounds is associated with the release of cyanide.[6]

Hypothetical Metabolic Pathway

The metabolism of this compound in a biological system could involve several enzymatic reactions, primarily mediated by cytochrome P450 enzymes in the liver. A plausible metabolic pathway is illustrated in the diagram below.

Caption: Hypothetical metabolic pathway of this compound.

Potential Toxicity Mechanism Workflow

The nitrile group is a potential toxicophore. A possible mechanism of toxicity could involve metabolic activation leading to cellular damage. The following diagram illustrates a hypothetical workflow for assessing such toxicity.

Caption: Potential mechanism of nitrile-induced cytotoxicity workflow.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential hazards. Adherence to the safety precautions and handling procedures outlined in this guide is essential for minimizing risk in a laboratory or industrial setting. While specific experimental and biological data for this compound are limited, the provided general protocols and hypothetical pathways offer a framework for its safe use and further investigation. Researchers are encouraged to perform their own risk assessments and to optimize experimental procedures for their specific applications.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility Profile of 1-Acetylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 1-Acetylpiperidine-4-carbonitrile. Due to the limited publicly available quantitative data for this specific compound, this document summarizes the existing qualitative information and presents a general, robust experimental protocol for determining its solubility profile in various solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is a chemical intermediate with a molecular formula of C8H12N2O. Its structure consists of a piperidine ring N-acetylated at position 1 and substituted with a nitrile group at position 4. Understanding its solubility is crucial for its use in chemical synthesis, purification, and formulation development.

Solubility Profile of this compound

Currently, there is a lack of specific, quantitative solubility data for this compound in publicly accessible literature. However, qualitative solubility information has been reported, indicating its general behavior in common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1][2] |

| Dichloromethane | Soluble[1][2] |

| Ethanol | Soluble[1][2] |

| Ether | Soluble[1][2] |

| Methanol | Soluble[1][2] |

Note: The term "soluble" in this context is not quantitatively defined and is based on information from chemical suppliers. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to various solvents and temperatures to establish a comprehensive solubility profile.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, ethanol, acetone)

-

Spatula[3]

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a test tube or vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a temperature-controlled environment (e.g., water bath) set to the desired temperature.

-

Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3] Continuous stirring or periodic vortexing is recommended.[3]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the solid material at the bottom.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Table 2: Example Data Table for Solubility Measurement

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | |

| Ethanol | 25 | |

| Acetone | 25 | |

| Dichloromethane | 25 |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Conclusion

References

Methodological & Application

The Versatile Building Block: 1-Acetylpiperidine-4-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carbonitrile is a versatile heterocyclic building block that has garnered significant attention in the field of organic synthesis, particularly in the construction of complex molecules with diverse biological activities. Its rigid piperidine scaffold, coupled with the reactive nitrile functionality, provides a valuable platform for the synthesis of a wide array of derivatives, including aminomethylpiperidines, 4-acylpiperidines, tetrazolylpiperidines, and spiropiperidines. These derivatives are key intermediates in the development of novel therapeutics, including CCR5 antagonists for HIV treatment and ligands for dopamine receptors. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Key Applications and Synthetic Transformations

This compound serves as a starting material for several important classes of compounds. The primary transformations of the nitrile group include reduction to an aminomethyl group, reaction with organometallic reagents to form ketones, and cycloaddition reactions to generate heterocycles.

dot

Caption: Key synthetic transformations of this compound.

Application Notes and Experimental Protocols

Synthesis of 4-(Aminomethyl)-1-acetylpiperidine via Catalytic Hydrogenation

The reduction of the nitrile functionality in this compound provides direct access to 4-(aminomethyl)piperidine derivatives. These primary amines are crucial intermediates for the synthesis of various biologically active molecules, including CCR5 antagonists. Catalytic hydrogenation using Raney Nickel in the presence of ammonia is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

dot

Caption: Workflow for the catalytic hydrogenation of this compound.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Ammonia (as a solution in methanol, e.g., 7N)

-

Raney® Nickel (slurry in water)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, add this compound (1.0 eq).

-

Under an inert atmosphere, add a solution of ammonia in methanol (e.g., 7N).

-

Carefully add a slurry of Raney® Nickel (approximately 10-20% by weight of the starting material).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)-1-acetylpiperidine.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 4-12 hours |

| Hydrogen Pressure | 50 psi |

| Temperature | Room Temperature |

Synthesis of 4-Acylpiperidines via Grignard Reaction

The reaction of this compound with Grignard reagents provides a straightforward route to 4-acylpiperidines. These ketones are valuable intermediates for the synthesis of various pharmacologically active compounds, including dopamine receptor ligands. The reaction proceeds through the formation of an intermediate imine salt, which is subsequently hydrolyzed upon acidic work-up.

Experimental Protocol: Grignard Reaction with Ethylmagnesium Bromide

dot

Caption: Workflow for the Grignard reaction of this compound.

Materials:

-

This compound

-

Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the ethylmagnesium bromide solution (1.1-1.5 eq) dropwise via a syringe or an addition funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude 1-acetyl-4-propionylpiperidine.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-75% |

| Reaction Time | 3-6 hours |

| Temperature | 0 °C to Room Temperature |

Synthesis of 1-Acetyl-4-(1H-tetrazol-5-yl)piperidine

The [2+3] cycloaddition of azides with nitriles is a well-established method for the synthesis of tetrazoles. This transformation can be applied to this compound to produce the corresponding 5-substituted tetrazole, which can serve as a carboxylic acid bioisostere in medicinal chemistry applications.

Experimental Protocol: Cycloaddition with Sodium Azide

dot

Caption: Workflow for the synthesis of 1-acetyl-4-(1H-tetrazol-5-yl)piperidine.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (e.g., 2 M)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq) in DMF.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution to pH 2-3 with hydrochloric acid.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 1-acetyl-4-(1H-tetrazol-5-yl)piperidine can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Time | 12-24 hours |

| Temperature | 100-120 °C |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols outlined in this document provide a foundation for its use in the synthesis of key intermediates for drug discovery and development. The ability to readily transform the nitrile group into amines, ketones, and tetrazoles makes this compound an attractive starting material for accessing a diverse range of complex molecular architectures. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

Application Notes and Protocols for 1-Acetylpiperidine-4-carbonitrile in Research Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carbonitrile is a synthetic building block with potential applications in medicinal chemistry and drug discovery. Its piperidine scaffold is a common motif in a variety of biologically active compounds. While specific, detailed assay protocols for this compound are not extensively documented in publicly available literature, its utility as a chemical intermediate suggests its role in the synthesis of molecules for various biological targets. These derivatives are often evaluated in a range of biochemical and cellular assays.

This document provides an overview of the potential applications of this compound as a synthetic precursor and offers detailed, representative protocols for assays in which its derivatives could be screened. The protocols provided are based on established methodologies for common drug discovery targets.

Synthetic Applications

This compound serves as a versatile starting material for the synthesis of more complex molecules. The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which then act as handles for further chemical elaboration. This makes it a valuable precursor for creating libraries of compounds to be screened for biological activity. For instance, it can be a reactant in the synthesis of:

-

Enzyme Inhibitors: The piperidine core is found in many enzyme inhibitors.

-

Receptor Antagonists: It can be a key component of molecules designed to block receptor signaling. For example, it is used in the synthesis of CCR5 antagonists for potential HIV treatment.

-

Antiproliferative Agents: Derivatives can be tested for their ability to inhibit cell growth in cancer research.

-

CDK Inhibitors: It can be a building block for cyclin-dependent kinase (CDK) inhibitors.

Experimental Protocols

Given the role of this compound as a synthetic intermediate, the following are detailed protocols for common assays used to evaluate the biological activity of its derivatives.

Protocol 1: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol describes a general method to screen for enzyme inhibitors. It can be adapted for various enzymes, such as kinases, by using a specific substrate and detection method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Materials:

-

Test compounds (derived from this compound) dissolved in an appropriate solvent (e.g., DMSO).

-

Target enzyme (e.g., a protein kinase).

-

Enzyme substrate (e.g., a peptide or protein).

-

ATP (for kinase assays).

-

Assay buffer (e.g., Tris-HCl, HEPES) with appropriate salts (e.g., MgCl2) and additives (e.g., DTT, BSA).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phosphospecific antibody for ELISA-based detection).

-

Microplates (e.g., 96-well or 384-well, white or clear depending on the detection method).

-

Plate reader (e.g., luminometer, spectrophotometer, or fluorometer).

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Typically, a 10-point dilution series is created.

-

Enzyme and Substrate Preparation: Prepare a solution of the enzyme and its substrate in the assay buffer at the desired concentrations.

-

Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control (e.g., DMSO) to the wells of the microplate. b. Add the enzyme solution (e.g., 10 µL) to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the substrate/ATP solution (e.g., 10 µL). d. Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).

-

Detection: a. Stop the reaction by adding a stop solution or the detection reagent according to the manufacturer's instructions. b. Incubate for the recommended time to allow the signal to develop. c. Measure the signal (e.g., luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: a. Plot the signal intensity against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for a typical enzyme inhibition assay.

Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol is used to assess the effect of test compounds on the proliferation of cultured cells.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting cell growth.

Materials:

-

Test compounds (derived from this compound) dissolved in DMSO.

-

Adherent or suspension cancer cell line (e.g., HeLa, A549).

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a luminescent cell viability reagent (e.g., CellTiter-Glo® from Promega).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl) for MTT assay.

-

96-well clear or opaque-walled microplates.

-

Spectrophotometer or luminometer.

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control. c. Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

Viability Measurement (MTT Assay Example): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals form. c. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the EC50 value.

Cell Proliferation Assay Workflow

Caption: Workflow for a typical cell proliferation assay.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Example Data Summary for Enzyme Inhibition

| Compound ID | Target Enzyme | IC50 (nM) |

| Compound A | Kinase X | 150 |

| Compound B | Kinase X | 45 |

| Compound C | Kinase X | 800 |

Table 2: Example Data Summary for Cell Proliferation

| Compound ID | Cell Line | EC50 (µM) |

| Compound A | HeLa | 2.5 |

| Compound B | HeLa | 0.8 |

| Compound C | HeLa | 12.1 |

Signaling Pathway Diagram

Derivatives of this compound could potentially inhibit a signaling pathway, for example, a generic kinase signaling cascade.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

While direct experimental protocols for this compound are scarce, its value as a synthetic precursor is evident. Researchers and drug development professionals can utilize this compound to generate novel molecules and subsequently employ the standardized assay protocols detailed in this document to evaluate their biological activities. The provided workflows and data presentation formats offer a framework for the systematic screening and characterization of these new chemical entities.

Application of 1-Acetylpiperidine-4-carbonitrile in Neuroscience Research: A Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylpiperidine-4-carbonitrile is a heterocyclic compound with potential applications in neuroscience research. While direct studies on this specific molecule are limited, its structural motif is present in a variety of neuroactive compounds. This document provides a comprehensive overview of the potential applications of this compound and related piperidine derivatives in neuroscience. It includes detailed, representative experimental protocols for key assays and conceptual signaling pathways to guide researchers in exploring the therapeutic potential of this class of compounds.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to interact with various neurological targets.[1] this compound (CAS No. 25503-91-7) is a derivative of this important heterocyclic system. Although detailed pharmacological data for this specific compound is not extensively available in the public domain, its structure suggests potential as an intermediate in the synthesis of novel therapeutics for neurological disorders. This document outlines potential research applications and provides detailed protocols based on the activities of structurally related piperidine compounds.

Potential Applications in Neuroscience

Based on the known activities of related piperidine derivatives, this compound could serve as a precursor or lead compound for the development of agents targeting a range of neurological and psychiatric conditions.

-

Monoamine Transporter Inhibition: Piperidine derivatives are known to interact with monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[2][3] Modulation of these transporters is a key mechanism for treating depression, anxiety, and other mood disorders.

-

Cholinesterase Inhibition: The N-benzylpiperidine scaffold, structurally related to 1-acetylpiperidine, has been explored for the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[3] Such compounds have therapeutic potential in managing the symptoms of Alzheimer's disease.

-

Receptor Modulation: Piperidine-containing molecules have been shown to act as antagonists at various G protein-coupled receptors (GPCRs), including muscarinic acetylcholine receptors and dopamine receptors, which are implicated in a variety of central nervous system (CNS) functions and disorders.

-

Ion Channel Blockade: Derivatives of 4-piperidinecarbonitrile have been investigated as inhibitors of T-type calcium channels, which are involved in neuropathic pain.[4]

Quantitative Data from Related Compounds

To provide a reference for researchers, the following table summarizes quantitative data for structurally related piperidine derivatives from the literature. Note: This data is not for this compound but for analogous compounds, and should be used for comparative purposes only.

| Compound Class | Target | Assay Type | Value | Reference |

| 4-Piperidinecarboxylate Derivatives | α(1G) T-type Calcium Channel | Inhibition | IC50 = 1.57 ± 0.14 µM | [4] |

| 4-Piperidinecarbonitrile Derivatives | hERG Channel | Inhibition | IC50 = 4.98 ± 0.36 µM | [4] |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays that can be adapted to evaluate the neuropharmacological profile of this compound or its derivatives.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity of a test compound to monoamine transporters (e.g., SERT, DAT, NET) expressed in cell membranes.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.

-

Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET.

-

Non-specific binding control: e.g., Fluoxetine for SERT, Nomifensine for DAT, Desipramine for NET.

-

Test compound (e.g., a derivative of this compound).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the transporter of interest.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane suspension (10-20 µg of protein).

-

Add 50 µL of radioligand at a final concentration close to its Kd value.

-

Add 50 µL of varying concentrations of the test compound or the non-specific binding control.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

-

In Vitro Cholinesterase Inhibition Assay

This protocol, based on Ellman's method, measures the ability of a compound to inhibit the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

Signaling Pathway for Cholinesterase Activity

Caption: Mechanism of cholinesterase inhibition.

Materials:

-

AChE from electric eel or human recombinant BuChE.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).

-

Phosphate buffer (0.1 M, pH 8.0).

-

Test compound.

-

96-well microplate reader.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add 20 µL of varying concentrations of the test compound.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of DTNB solution (0.3 mM).

-

Add 20 µL of AChE or BuChE solution (0.02 U/mL).

-

Incubate for 15 minutes at 25°C.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of ATCI or BTCI solution (0.5 mM).

-

Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Conclusion

While direct experimental evidence for the application of this compound in neuroscience is currently limited, its chemical structure positions it as a valuable starting point for the synthesis of novel neuroactive compounds. The protocols and conceptual frameworks provided in this document offer a solid foundation for researchers to investigate the potential of this and related piperidine derivatives in the discovery and development of new therapies for a wide range of neurological and psychiatric disorders. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Acetylpiperidine-4-carbonitrile as a Precursor for Active Pharmaceutical Ingredients